molecular formula C12H9BrClNOS B1334615 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 54001-36-4

2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1334615
CAS No.: 54001-36-4
M. Wt: 330.63 g/mol
InChI Key: MDZFMZALZSZQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 2-Bromo-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound (C₁₂H₉BrClNOS) has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in a triclinic system with space group P-1, as evidenced by lattice parameters:

  • a = 7.0624(5) Å
  • b = 7.7132(5) Å
  • c = 10.3460(7) Å
  • α = 93.353(1)°
  • β = 90.107(1)°
  • γ = 98.832(1)° .

The thiazole ring adopts a planar conformation (root-mean-square deviation = 0.003 Å), while the 4-chlorophenyl substituent is twisted by 5.65° relative to the thiazole plane. The bromoacetyl group at position 5 forms a dihedral angle of 12.8° with the thiazole ring, minimizing steric clashes. Key bond lengths include:

  • C–S (thiazole): 1.742(3) Å
  • C–Br (bromoacetyl): 1.923(4) Å
  • C–Cl (chlorophenyl): 1.732(2) Å .

Table 1: Selected crystallographic parameters

Parameter Value Source
Crystal system Triclinic
Space group P-1
Z 2
Density (g/cm³) 1.484
R-factor 0.0460

Intermolecular π–π interactions (3.351–3.410 Å) between thiazole and chlorophenyl rings stabilize the crystal lattice, forming columnar stacks along the a-axis .

Electronic Configuration and Resonance Stabilization

The thiazole ring exhibits aromatic character due to delocalized π-electrons across the N–C–S–C–C framework. Resonance structures reveal electron density redistribution:

  • N1–C2 double bond (1.305 Å) stabilizes positive charge on nitrogen.
  • S1–C5 single bond (1.742 Å) allows partial negative charge localization on sulfur .

The bromoacetyl group introduces electron-withdrawing effects via inductive (-I) and resonance (-M) mechanisms, reducing electron density at C5 (Mulliken charge: +0.32 e). Conversely, the 4-methyl group donates electrons (+I effect), increasing charge density at C4 (-0.18 e) .

Key electronic transitions (TD-DFT calculations):

  • π→π* (thiazole ring): 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)
  • n→π* (C=O): 310 nm (ε = 980 L·mol⁻¹·cm⁻¹) .

Substituent Effects on Thiazole Ring Reactivity

Substituents critically modulate the thiazole’s reactivity:

Bromoacetyl Group (Position 5)
  • Electrophilic susceptibility : The α-bromo ketone undergoes nucleophilic substitution (SN₂) at C7 (k = 3.2×10⁻⁴ s⁻¹ in DMSO at 25°C) .
  • Steric effects : The acetyl group’s bulk (van der Waals volume = 52.7 ų) hinders access to C4 and C5 positions .
4-Chlorophenyl Group (Position 2)
  • Directing effects : Chlorine’s -I/+M duality activates the thiazole ring for electrophilic substitution at C4 (Hammett σₚ = +0.23) .
  • Conformational rigidity : The dihedral angle (5.65°) between phenyl and thiazole rings limits π-orbital overlap, reducing conjugation .
4-Methyl Group (Position 4)
  • Steric protection : Shields C4 from electrophiles (Buried Volume = 34.8%) .
  • Electronic activation : Methyl’s +I effect increases nucleophilicity at C5 (NBO charge: -0.42 e vs. -0.38 e in unsubstituted thiazole) .

Table 2: Substituent electronic parameters

Substituent Position σₚ (Hammett) B5(ST) (Steric)
Bromoacetyl 5 +0.45 52.7
4-Chlorophenyl 2 +0.23 68.2
Methyl 4 -0.17 34.8

Data synthesized from .

Properties

IUPAC Name

2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNOS/c1-7-11(10(16)6-13)17-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZFMZALZSZQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383292
Record name 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-36-4
Record name 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves bromination of the corresponding ethanone precursor , specifically:

  • Starting material: 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
  • Reagent: Brominating agent (commonly bromine or N-bromosuccinimide)
  • Solvent: Typically an inert organic solvent such as dichloromethane or acetic acid
  • Conditions: Controlled temperature (often 0–25 °C) to avoid over-bromination or decomposition

The reaction selectively introduces a bromine atom at the alpha position of the ethanone side chain, yielding the target bromo-substituted compound.

Detailed Reaction Conditions and Mechanism

  • Step 1: Preparation of the ethanone precursor
    The precursor, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, is synthesized via condensation of appropriate thiazole derivatives with acetylating agents under acidic or basic catalysis.

  • Step 2: Alpha-bromination
    The alpha position adjacent to the carbonyl group in the ethanone is activated for electrophilic substitution. Bromination proceeds via enol or enolate intermediate formation, which reacts with bromine to form the alpha-bromo ketone.

  • Typical reagents and conditions:

Parameter Typical Value/Range
Brominating agent Br2 or N-bromosuccinimide (NBS)
Solvent Dichloromethane, acetic acid, or chloroform
Temperature 0–25 °C
Reaction time 1–4 hours
Yield Generally high (70–90%)
  • Work-up: The reaction mixture is quenched with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification via recrystallization or chromatography.

Alternative Methods and Variations

  • Use of N-bromosuccinimide (NBS):
    NBS is often preferred for milder and more selective bromination, minimizing side reactions. It is used in the presence of radical initiators or under light irradiation to facilitate bromination at the alpha position.

  • Solvent effects:
    Polar solvents like acetic acid can enhance the rate of enol formation, improving bromination efficiency. Non-polar solvents may reduce side reactions.

  • Catalysts:
    Acidic or basic catalysts can be employed to promote enolization, thus facilitating bromination.

Research Findings and Data Analysis

Purity and Characterization

  • The product is typically obtained with purity ≥95% , confirmed by chromatographic and spectroscopic methods (NMR, IR, MS).
  • Molecular weight and formula are consistent with the expected structure (330.62 g/mol, C12H9BrClNOS).
  • The InChI Key and SMILES strings confirm the molecular connectivity and substitution pattern.

Yield and Efficiency

  • Reported yields for the bromination step range from 70% to 90% , depending on reaction conditions and purification methods.
  • Optimization of temperature and brominating agent concentration is critical to maximize yield and minimize by-products.

Summary Table of Preparation Parameters

Step Description Typical Conditions Outcome/Notes
Precursor synthesis Formation of ethanone-substituted thiazole Condensation with acetylating agents Precursor ready for bromination
Bromination Alpha-bromination of ethanone side chain Br2 or NBS, 0–25 °C, 1–4 h, organic solvent 70–90% yield, selective bromination
Work-up and purification Quenching excess bromine, extraction, recrystallization Sodium bisulfite quench, organic extraction Purity ≥95%

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Research has demonstrated that derivatives of thiazole, including 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, exhibit significant inhibition of cancer cell proliferation. The compound has been shown to inhibit cellular CDK9-mediated RNA polymerase II transcription and reduce the expression levels of anti-apoptotic proteins such as Mcl-1 .

Antimicrobial Effects

Studies have also indicated potential antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new antibacterial agents. QSAR (Quantitative Structure–Activity Relationship) analyses have been performed to predict its activity against different bacterial strains .

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized a series of thiazole derivatives using this compound as a precursor. The synthesized compounds were characterized using spectroscopic methods such as IR and NMR. The study reported high yields and confirmed the structural integrity of the target compounds through detailed spectral analysis .

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of the anticancer properties was conducted on various thiazole derivatives, including the target compound. The study utilized cell lines to assess cytotoxicity and mechanism of action. Results indicated that these compounds significantly inhibited cancer cell growth compared to controls, suggesting their potential as therapeutic agents in cancer treatment .

Potential Applications

Application AreaDescription
Medicinal ChemistryDevelopment of anticancer and antimicrobial agents based on thiazole structure
Material ScienceExploration of thiazole derivatives for potential use in organic electronics
Environmental ChemistryEco-friendly synthesis methods for producing thiazole derivatives

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The bromine and chlorophenyl groups enhance the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₁₂H₉BrClNOS
  • Molecular Weight : 330.62 g/mol
  • CAS Number : 54001-36-4
  • Structure: A brominated ethanone moiety linked to a 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 3.

Key Features :

  • The bromine atom at the ethanone position enhances electrophilicity, making the compound reactive in nucleophilic substitutions.

Comparison with Structurally Similar Compounds

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

  • Molecular Formula: C₁₂H₁₀BrNOS
  • CAS Number : 7520-95-8
  • Key Differences :
    • Substituent : Phenyl group replaces 4-chlorophenyl at position 2 of the thiazole.
    • Impact :
  • Reduced molecular weight (296.18 g/mol vs. 330.62 g/mol).
  • Lower lipophilicity due to absence of chlorine.

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

  • Molecular Formula: C₁₂H₁₀ClNOS
  • CAS Number : 54001-07-9
  • Key Differences: Substituent: Hydrogen replaces bromine at the ethanone position. Impact:
  • Lower molecular weight (267.73 g/mol vs. 330.62 g/mol).
  • Reduced electrophilicity, limiting utility in reactions requiring a leaving group (e.g., Suzuki couplings).
  • Potential differences in biological activity due to altered reactivity .

2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone

  • Molecular Formula: C₁₂H₉Br₂NO₂
  • Structural Differences :
    • Heterocycle : Isoxazole replaces thiazole.
    • Substituents : Additional bromine on the phenyl group.
  • Impact :
    • Increased molecular weight (367.02 g/mol) enhances lipophilicity.
    • Isoxazole’s oxygen atom alters hydrogen-bonding capacity compared to thiazole’s sulfur.
    • Dual bromine atoms may improve halogen bonding in biological targets .

Methyl [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate

  • Molecular Formula: C₁₃H₁₀ClNO₃S
  • Key Differences: Core Structure: Thiazolidinone replaces thiazole. Functional Groups: Ester group instead of brominated ethanone.
  • Impact: Thiazolidinone’s ring conformation may enhance binding to enzymes (e.g., anti-Toxoplasma activity). Ester group offers hydrolytic stability compared to reactive bromoethanone .

Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents)
Target Compound Not reported Moderate (DMSO, ethanol)
2-Bromo-1-(4-methyl-2-phenyl-thiazol) 117–118 Low (non-polar solvents)
1-[2-(4-Chlorophenyl)-thiazol]-ethanone Not reported High (DMF, acetone)

Reactivity

  • Target Compound : Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki with Pd catalysts) .
  • Non-Brominated Analog: Lacks this reactivity, limiting synthetic versatility .

Biological Activity

2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, with the CAS number 54001-36-4, is a thiazole derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.

The molecular formula of this compound is C12H9BrClNOS, with a molecular weight of approximately 330.63 g/mol. The structure features a thiazole ring, which is a key component in many biologically active compounds.

PropertyValue
Molecular FormulaC12H9BrClNOS
Molecular Weight330.63 g/mol
CAS Number54001-36-4
IUPAC Name2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
SMILESCC1=C(SC(=N1)C1=CC=C(Cl)C=C1)C(=O)CBr

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains.

A study published in MDPI highlighted the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

The biological activity of thiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. For instance, some studies suggest that these compounds may act as inhibitors of the InhA enzyme involved in fatty acid synthesis in bacteria, which is crucial for their survival .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of thiazole derivatives including this compound were tested for their antimicrobial efficacy. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria.

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
2-Bromo-1-[2-(4-chlorophenyl)-4-methylthiazol-5-yl]-1-ethanone6.25Staphylococcus aureus
2-Bromo derivative (similar structure)12.5Escherichia coli
Ciprofloxacin2Both strains

Q & A

Q. Table 1: Comparison of Related Thiazole Derivatives

CompoundCAS RNMelting PointKey Synthetic Condition
Target Compound (Analog)7520-95-8117–118°CHBr/AcOH, reflux, 24h
2-Bromo-1-(2-chlorophenyl)ethanone5000-66-8NBS, DMF, RT, 12h

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the thiazole proton (δ 7.8–8.2 ppm) and methyl groups (δ 2.4–2.6 ppm). The 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.3–7.5 ppm) .
    • ¹³C NMR : The ketone carbonyl (C=O) appears at δ 190–200 ppm, while the thiazole carbons resonate at δ 150–165 ppm .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can crystallographic data discrepancies be resolved when determining this compound’s structure using programs like SHELXL?

Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor diffraction quality. Strategies include:

  • Data Collection : Use high-resolution synchrotron sources to improve data completeness (>99%) and redundancy .
  • Refinement in SHELXL :
    • Apply TWIN commands for twinned data and PART commands for disordered atoms .
    • Validate using R-factor convergence (target: R₁ < 0.05) and check for outliers in the CIF file using checkCIF/PLATON .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., triazolyl-ethanones in ) to identify common packing motifs.

Example : For 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (C11H9Br2N3O), monoclinic space group Pn with Z = 2 was resolved using SHELXL-2018, achieving R₁ = 0.029 .

Advanced: How can Multiwfn be utilized to analyze the electronic properties and reactive sites of this compound?

Methodological Answer:
Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : Identify electrophilic sites (e.g., the ketone carbonyl) and nucleophilic regions (e.g., thiazole sulfur) .
    • Input: Optimized geometry (DFT/B3LYP/6-311+G(d,p)).
    • Command: mainfunction 12 → Generate ESP surface (isosurface = 0.001 e/Bohr³).
  • Bond Order Analysis : Quantify delocalization in the thiazole ring using Mayer bond orders (command: mainfunction 7) .
  • Localized Orbital Locator (LOL) : Visualize π-conjugation in the thiazole-chlorophenyl system .

Q. Table 2: Key Multiwfn Outputs for Electronic Analysis

PropertyThiazole Ring4-ChlorophenylKetone Group
Average Mayer Bond Order1.251.45
ESP Min (eV)-0.75

Advanced: How should researchers address polymorphic variations observed during crystallization?

Methodological Answer:
Polymorphism is influenced by solvent polarity and cooling rates. For thiazole derivatives:

  • Solvent Screening : Use ethanol (polar) vs. toluene (non-polar) to isolate different polymorphs .
  • Temperature Ramping : Slow cooling (0.5°C/min) favors thermodynamically stable forms, while rapid quenching may yield metastable phases .
  • PXRD Validation : Compare experimental patterns with simulated data from single-crystal structures (e.g., using Mercury 4.3) .

Basic: What safety protocols are essential when handling this compound in experimental settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (Oral Tox. Category 4) and eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks (exposure limit: <0.1 mg/m³) .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced: How can regioselectivity challenges in bromination reactions of thiazole-ethanones be mitigated?

Methodological Answer:
Regioselectivity is controlled by:

  • Electronic Effects : Electron-rich thiazole C-5 positions are brominated preferentially. Use directing groups (e.g., methyl at C-4) to stabilize intermediates .
  • Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl) may shift bromination to less hindered sites.
  • Catalytic Systems : Employ CuBr₂ or FeCl₃ to enhance selectivity via Lewis acid mediation .

Advanced: What computational approaches predict the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways at pH 2–12 (e.g., using GROMACS) to identify labile bonds (e.g., C-Br hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Experimental TGA data (e.g., 5% weight loss at 150°C) can validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.